2-{2-Methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}ethanol
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Overview
Description
2-{2-Methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}ethanol is an organic compound with a complex structure that includes a methoxy group, an amino group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}ethanol typically involves multiple steps. One common route includes the reaction of 2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{2-Methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyethanol derivatives.
Scientific Research Applications
2-{2-Methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-Methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(prop-2-en-1-yl)phenol
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
Uniqueness
2-{2-Methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C13H19NO3/c1-3-6-14-10-11-4-5-12(17-8-7-15)13(9-11)16-2/h3-5,9,14-15H,1,6-8,10H2,2H3 |
InChI Key |
GJONWZCCFXHCBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)OCCO |
Origin of Product |
United States |
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